Enzymatic Activity vs. CF3-GBG
Mitoguazone (MGBG) exhibits a Ki of 0.23 µM for yeast AdoMetDC (SAMDC), making it approximately 280-fold more potent than the aromatic analog phenylglyoxal bis(guanylhydrazone) (PhGBG, Ki = 65 µM) and 78-fold more potent than the unsubstituted congener glyoxal bis(guanylhydrazone) (GBG, Ki = 18 µM) [1]. This difference is critical, as the therapeutic potential of bis(guanylhydrazones) is correlated with their ability to inhibit this enzyme.
CF3-GBG: very weak inhibition, no antimetabolite value
| Evidence Dimension | SAMDC (AdoMetDC) inhibition (Ki) |
|---|---|
| Target Compound Data | 0.23 µM |
| Comparator Or Baseline | PhGBG: 65 µM; GBG: 18 µM |
| Quantified Difference | PhGBG is ~280-fold weaker; GBG is ~78-fold weaker |
| Conditions | Yeast S-adenosylmethionine decarboxylase |
Why This Matters
This data confirms that the methyl group on MGBG is essential for high-affinity target engagement, precluding substitution with unsubstituted or aromatic analogs.
- [1] Elo H, et al. Anticancer Drug Des. 1996 Oct;11(7):551-9. View Source
